N-(4-Methoxybenzyl)glycine

Catalog No.
S1907381
CAS No.
20839-78-5
M.F
C10H13NO3
M. Wt
195.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Methoxybenzyl)glycine

CAS Number

20839-78-5

Product Name

N-(4-Methoxybenzyl)glycine

IUPAC Name

2-[(4-methoxyphenyl)methylamino]acetic acid

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

InChI

InChI=1S/C10H13NO3/c1-14-9-4-2-8(3-5-9)6-11-7-10(12)13/h2-5,11H,6-7H2,1H3,(H,12,13)

InChI Key

QEOHOHDWOLGNLN-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNCC(=O)O

Canonical SMILES

COC1=CC=C(C=C1)CNCC(=O)O
  • Peptide Synthesis

    N-(4-Methoxybenzyl)glycine possesses a glycine residue, which is a common amino acid found in proteins. The presence of the methoxybenzyl group could potentially serve as a protecting group during peptide synthesis. Protecting groups are used to temporarily mask the reactivity of certain functional groups within a molecule while allowing for the manipulation of other functional groups. Once the desired peptide sequence is assembled, the methoxybenzyl group could be cleaved to reveal the free glycine residue [].

  • Medicinal Chemistry

    The aromatic methoxybenzyl moiety is a common structural element found in various bioactive molecules. Researchers might explore N-(4-Methoxybenzyl)glycine as a starting material for the synthesis of novel compounds with potential therapeutic applications. This would involve linking the N-(4-Methoxybenzyl)glycine to other chemical entities to create new drug candidates.

  • Material Science

    Due to the presence of both a polar (carboxyl group) and a non-polar (methoxybenzyl group) functional group, N-(4-Methoxybenzyl)glycine could potentially be used as a building block in the design of new materials with specific properties. For instance, it might be employed in the creation of self-assembling molecules or materials with tunable hydrophobicity [].

N-(4-Methoxybenzyl)glycine is an organic compound characterized by the molecular formula C₁₀H₁₃NO₃. It consists of a glycine backbone with a 4-methoxybenzyl group attached to the nitrogen atom. This structure contributes to its unique chemical properties and biological activities, making it a subject of interest in both organic synthesis and medicinal chemistry. The compound is often utilized as a reagent or substrate in various

, including:

  • Esterification: The carboxylic acid group can react with alcohols to form esters, which are useful intermediates in organic synthesis.
  • Deprotection Reactions: The 4-methoxybenzyl group can be removed under specific conditions, facilitating the conversion of protected amino acids into their free forms

    N-(4-Methoxybenzyl)glycine has several applications:

    • Organic Synthesis: It serves as an intermediate in the synthesis of peptides and other complex organic molecules.
    • Pharmaceutical Development: Its derivatives are explored for their potential use in treating various diseases, including cancer and neurodegenerative disorders.
    • Bioconjugation Studies: The compound is utilized in labeling studies to investigate protein interactions and functions .

    These applications highlight its significance in both academic research and industrial settings.

N-(4-Methoxybenzyl)glycine exhibits various biological activities that make it relevant in pharmacology. Its derivatives have been studied for potential therapeutic effects, including:

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